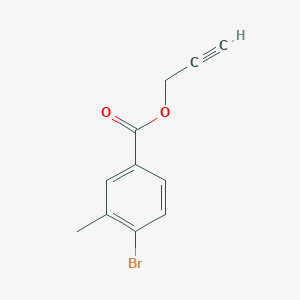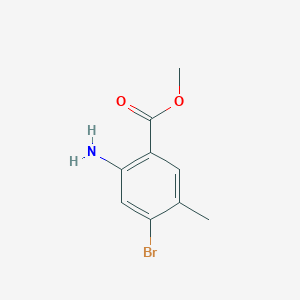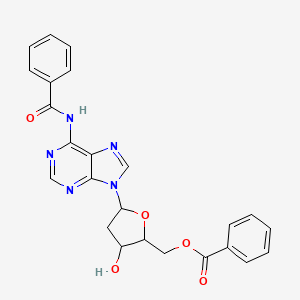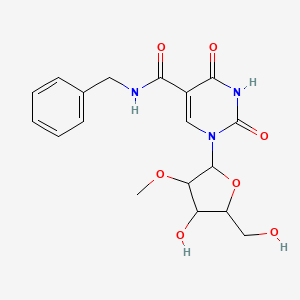
H-Ala-Leu-Tyr-Leu-betaNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Ala-Leu-Tyr-Leu-betaNA is a synthetic peptide composed of four amino acids: alanine, leucine, tyrosine, and leucine, with a beta-naphthylamide group attached at the C-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Tyr-Leu-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (alanine) is attached to a solid resin.
Coupling: Each subsequent amino acid (leucine, tyrosine, leucine) is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the peptide.
化学反应分析
Types of Reactions
H-Ala-Leu-Tyr-Leu-betaNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, breaking the peptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine or other oxidative products.
Substitution: The beta-naphthylamide group can participate in substitution reactions, potentially modifying the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chymotrypsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic reagents for substitution reactions.
Major Products
Hydrolysis Products: Alanine, leucine, tyrosine, and leucine.
Oxidation Products: Dityrosine and other oxidative derivatives.
Substitution Products: Modified peptides with altered beta-naphthylamide groups.
科学研究应用
H-Ala-Leu-Tyr-Leu-betaNA has several applications in scientific research:
Enzymatic Studies: Used as a substrate to study the activity of proteases and peptidases.
Biochemical Assays: Employed in assays to measure enzyme kinetics and inhibition.
Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors.
Biological Research: Utilized in studies of peptide transport and metabolism.
作用机制
The mechanism of action of H-Ala-Leu-Tyr-Leu-betaNA involves its interaction with specific enzymes, such as proteases. The peptide binds to the active site of the enzyme, where it undergoes hydrolysis. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity through spectrophotometric methods.
相似化合物的比较
Similar Compounds
H-Ala-Leu-Tyr-Leu: Lacks the beta-naphthylamide group, making it less suitable for spectrophotometric assays.
H-Ala-Leu-Tyr-Leu-pNA: Contains a para-nitroanilide group instead of beta-naphthylamide, offering different spectrophotometric properties.
H-Ala-Leu-Tyr-Leu-AMC: Features a 7-amino-4-methylcoumarin group, used in fluorescence-based assays.
Uniqueness
H-Ala-Leu-Tyr-Leu-betaNA is unique due to its beta-naphthylamide group, which provides distinct spectrophotometric properties. This makes it particularly useful in enzymatic assays where chromogenic detection is required.
属性
IUPAC Name |
2-(2-aminopropanoylamino)-N-[3-(4-hydroxyphenyl)-1-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPENHHPPSCNZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)








